3-benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” belongs to a class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, condensations, and ring transformations . The specific reactions that this compound can undergo would depend on the nature of its substituents.Scientific Research Applications
Synthesis Methods
The synthesis of related pyrimido[4,5-d]pyrimidine-2,4-dione derivatives often involves multi-component, one-pot reactions that allow for the creation of complex molecules with potential biological activities. For example, a novel synthesis approach was described for pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives using a three-component, one-pot, and efficient process. This method emphasizes the synthesis of these derivatives in good yields, showcasing the adaptability and efficiency of such approaches in generating compounds with significant structural complexity and potential biological relevance (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).
Structural and Chemical Properties
The chemical properties and structural elucidation of related compounds are crucial for understanding their potential applications in scientific research. Studies have shown various methods for synthesizing derivatives with diverse biological activities. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid led to the synthesis of angular isoindole dione derivatives. Such reactions not only expand the chemical space of pyrimido[4,5-d]pyrimidine derivatives but also provide insights into the dynamic behavior of these molecules, as evidenced by X-ray structural analysis and dynamic NMR studies (Vasilin, Lukina, Stroganova, Morozov, & Krapivin, 2015).
Potential Biological Activities
Research into the biological activities of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives and related compounds is a vibrant field, seeking to uncover novel therapeutic agents. The exploration of these compounds includes the investigation into their potential as ligands for various receptors, highlighting their significance in medicinal chemistry. For instance, pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene derivatives have been designed as bioisosters, showing good to excellent affinities for α1-adrenoceptor and 5HT1A-receptor, with some compounds exhibiting significant biological activities. These findings suggest the versatility of the pyrimido[4,5-d]pyrimidine scaffold in drug design, offering a promising avenue for the development of new therapeutic agents with targeted biological activities (Romeo, Ambrosini, Guccione, Blasi, & Russo, 1993).
Mechanism of Action
Future Directions
Future research could explore the potential biological activities of this compound, such as its potential antimicrobial, antiviral, or anticancer activities. Additionally, research could investigate its physical and chemical properties, and how these properties could be manipulated for various applications .
Properties
IUPAC Name |
6-benzyl-2-(1-pyridin-3-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-13(15-8-5-9-21-10-15)23-19-22-11-16-17(24-19)25-20(28)26(18(16)27)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H2,22,23,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCVRCDQLTULX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.